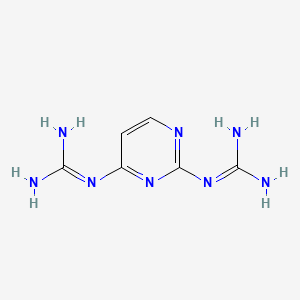
Guanidine, 1,1'-(pyrimidine-2,4-diyl)DI-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1’-(Pyrimidine-2,4-diyl)diguanidine is a heterocyclic compound that features a pyrimidine ring substituted with two guanidine groups at the 2 and 4 positions.
Méthodes De Préparation
The synthesis of 1,1’-(Pyrimidine-2,4-diyl)diguanidine typically involves the reaction of guanidine with a pyrimidine precursor. One common method includes reacting guanidine with 1,2-dichloroethane in a basic medium to yield 1,1’-(Ethane-1,2-diyl)diguanidine, which is then coupled with diethylmalonate and other reagents to form the desired pyrimidine derivative . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.
Analyse Des Réactions Chimiques
1,1’-(Pyrimidine-2,4-diyl)diguanidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride, resulting in reduced forms of the compound.
Substitution: The guanidine groups can participate in substitution reactions, where they are replaced by other functional groups under appropriate conditions.
Common Reagents and Conditions: Reagents such as diethylmalonate, phosphorus pentachloride, and aniline are commonly used in the synthesis and modification of this compound.
Major Products: The major products formed from these reactions include various substituted pyrimidine derivatives, which can exhibit different biological and chemical properties.
Applications De Recherche Scientifique
1,1’-(Pyrimidine-2,4-diyl)diguanidine has a wide range of scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex heterocyclic compounds.
Mécanisme D'action
The mechanism of action of 1,1’-(Pyrimidine-2,4-diyl)diguanidine involves its interaction with various molecular targets. The guanidine groups can form hydrogen bonds with biological molecules, affecting their function. In medicinal applications, it may inhibit specific enzymes or interfere with DNA replication, leading to its antimicrobial or anticancer effects .
Comparaison Avec Des Composés Similaires
1,1’-(Pyrimidine-2,4-diyl)diguanidine can be compared with other pyrimidine derivatives such as:
1,1’-(Ethane-1,2-diyl)diguanidine: This compound is a precursor in the synthesis of 1,1’-(Pyrimidine-2,4-diyl)diguanidine and shares similar chemical properties.
N,N′′′- [Dithiobis (methylene-4,2-thiazolediyl)]bisguanidine: Another guanidine derivative with different biological activities and applications.
Pyrano[2,3-d]pyrimidine-2,4-dione derivatives: These compounds are known for their potential as PARP-1 inhibitors and anticancer agents.
The uniqueness of 1,1’-(Pyrimidine-2,4-diyl)diguanidine lies in its specific substitution pattern and the resulting biological activities, which make it a valuable compound for further research and development.
Propriétés
Numéro CAS |
31414-49-0 |
|---|---|
Formule moléculaire |
C6H10N8 |
Poids moléculaire |
194.20 g/mol |
Nom IUPAC |
2-[2-(diaminomethylideneamino)pyrimidin-4-yl]guanidine |
InChI |
InChI=1S/C6H10N8/c7-4(8)12-3-1-2-11-6(13-3)14-5(9)10/h1-2H,(H8,7,8,9,10,11,12,13,14) |
Clé InChI |
YRXONVDHHSMUDU-UHFFFAOYSA-N |
SMILES canonique |
C1=CN=C(N=C1N=C(N)N)N=C(N)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


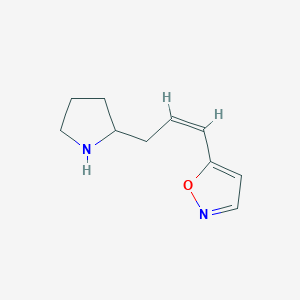

![7,7-Bis(1-butyl-2-methyl-1H-indol-3-yl)furo[3,4-b]pyridin-5(7H)-one](/img/structure/B12897294.png)
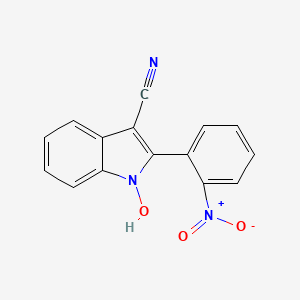

![8-(4-Bromophenyl)-2H-[1,3]dioxolo[4,5-g]phthalazin-5(6H)-one](/img/structure/B12897314.png)
![3-(3-(3-Methoxybenzoyl)-1H-pyrrolo[2,3-b]pyridin-4-yl)benzamide](/img/structure/B12897316.png)
![2-({3-[(6-Chloro-2-methoxyacridin-9-yl)amino]propyl}amino)ethanol](/img/structure/B12897317.png)
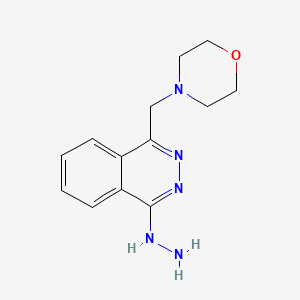
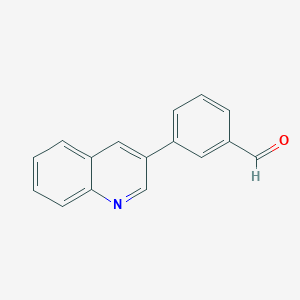
![4-(Dibenzo[b,d]furan-2-yl)-4-(hydroxyimino)butanoic acid](/img/structure/B12897341.png)
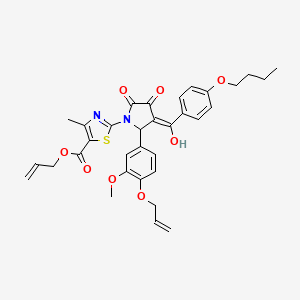
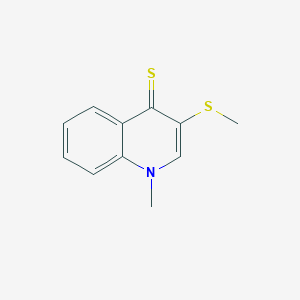
![2-amino-9-[(2R,4S,5R)-5-[[tert-butyl(diphenyl)silyl]oxymethyl]-4-hydroxyoxolan-2-yl]-1H-purin-6-one](/img/structure/B12897348.png)
